2-benzamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
Overview
Description
2-Benzamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid is a complex organic compound with a unique structure that includes a benzamido group, a dihydrocyclopenta[b]thiophene ring, and a carboxylic acid functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid typically involves multiple steps starting from readily available precursors. One common synthetic route includes:
Formation of the Cyclopenta[b]thiophene Ring: This step often involves the cyclization of a suitable precursor, such as a thiophene derivative, under acidic or basic conditions.
Introduction of the Benzamido Group: The benzamido group can be introduced through an amidation reaction, where a benzoyl chloride reacts with an amine precursor in the presence of a base.
Carboxylation: The carboxylic acid group is typically introduced via carboxylation of an intermediate compound, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are commonly employed.
Chemical Reactions Analysis
Types of Reactions
2-Benzamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The benzamido group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted amides or esters, depending on the nucleophile used.
Scientific Research Applications
2-Benzamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Its potential biological activities, such as antimicrobial or anticancer properties, are subjects of ongoing research.
Medicine: Investigations into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-benzamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
- 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid
- 2-Benzamido-4H-cyclopenta[b]thiophene-3-carboxylic acid
Uniqueness
2-Benzamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid is unique due to the presence of both a benzamido group and a carboxylic acid group on the cyclopenta[b]thiophene ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-benzamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-13(9-5-2-1-3-6-9)16-14-12(15(18)19)10-7-4-8-11(10)20-14/h1-3,5-6H,4,7-8H2,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEWRTJYBDZVBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)O)NC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352276 | |
Record name | 2-Benzamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307341-55-5 | |
Record name | 2-Benzamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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